7-Bromo-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the quinoline ring enhances its chemical reactivity and potential for various applications, including drug development and material science.
This compound can be synthesized through various chemical reactions, primarily involving the bromination of 4-methylquinolin-2(1H)-one. The synthesis typically requires bromine or a brominating agent such as N-bromosuccinimide in suitable solvents like acetic acid or chloroform, often under heating conditions.
7-Bromo-4-methylquinolin-2(1H)-one is classified under heterocyclic compounds, specifically as a substituted quinoline. Quinoline derivatives are known for their pharmacological properties, making them significant in medicinal chemistry.
The synthesis of 7-Bromo-4-methylquinolin-2(1H)-one generally follows these steps:
In an industrial setting, the production can be optimized by adjusting reaction parameters such as temperature, solvent type, and reagent concentrations. Techniques like continuous flow reactors may be employed to ensure consistent quality and yield.
The molecular structure of 7-Bromo-4-methylquinolin-2(1H)-one features a quinoline ring system with a bromine substituent at the 7-position and a methyl group at the 4-position. This configuration contributes to its unique chemical properties.
The compound's structure can be represented in various forms, including two-dimensional and three-dimensional models that illustrate the spatial arrangement of atoms.
7-Bromo-4-methylquinolin-2(1H)-one can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions include:
The mechanism of action for 7-Bromo-4-methylquinolin-2(1H)-one is largely dependent on its application in medicinal chemistry. It may function by inhibiting specific enzymes or receptors involved in disease pathways. The interactions between the bromine atom and the quinoline core allow for hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets, thereby modulating biological activity.
7-Bromo-4-methylquinolin-2(1H)-one typically appears as a solid at room temperature. Its melting point ranges from approximately 220°C to 268°C depending on purity and specific synthesis methods used.
The compound exhibits notable solubility characteristics in organic solvents such as ethanol and dichloromethane but is less soluble in water due to its hydrophobic nature. Its reactivity profile includes susceptibility to electrophilic substitution due to the presence of the bromine atom .
7-Bromo-4-methylquinolin-2(1H)-one has several scientific applications:
The emergence of 7-Bromo-4-methylquinolin-2(1H)-one (CAS 89446-51-5) as a synthetically valuable scaffold parallels key advances in heterocyclic chemistry methodologies. First reported in the late 20th century, this brominated quinolinone gained prominence through its structural relationship to bioactive natural alkaloids and synthetic drugs. The compound’s crystallization in 286–288°C [2] and well-defined molecular architecture (C₁₀H₈BrNO, MW 238.08 g/mol) [1] [2] facilitated its characterization and synthetic utilization. Its emergence coincided with medicinal chemistry’s focus on halogenated heterocycles, where the C7-bromine atom offered a versatile handle for metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies [10].
Table 1: Fundamental Identifiers of 7-Bromo-4-methylquinolin-2(1H)-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 89446-51-5 | [2] [10] |
Molecular Formula | C₁₀H₈BrNO | [1] [2] |
IUPAC Name | 7-Bromo-4-methyl-1,2-dihydroquinolin-2-one | [2] |
SMILES | O=C1NC2=CC(Br)=CC=C2C(C)=C1 | [1] [3] |
Melting Point | 286–288 °C | [2] |
The Knorr quinoline synthesis was historically pivotal for constructing its core. Modifications—such as using 4-bromoaniline with β-keto esters—enabled regioselective access to 6-bromo analogs, laying groundwork for 7-bromo derivatives [9]. By the early 2000s, research into fluoroalkyl quinolines highlighted the scaffold’s adaptability for generating analogs with enhanced bioactivity, such as 4-fluoroalkyl-2-quinolinols [4]. This era solidified its role as a synthon for antimalarial (e.g., mefloquine-inspired) and anticancer agents, leveraging the bromine for functional group interconversions critical to lead optimization campaigns [4] [10].
Table 2: Key Synthetic Routes and Historical Applications
Synthetic Approach | Key Innovation | Application Context | |
---|---|---|---|
Knorr Cyclization | Anilide formation/cyclization optimization | Regioselective bromo-quinolinone synthesis | [9] |
Dihydropolyfluoroalkanoic Acid Condensation | Introduction of fluoroalkyl groups | Bioactive analog generation | [4] |
Suzuki-Miyaura Coupling | Bromine as coupling handle | Library diversification | [10] |
The quinolin-2-one core exemplifies a privileged scaffold in drug discovery due to its balanced physiochemical properties, structural tunability, and broad target engagement capability. 7-Bromo-4-methylquinolin-2(1H)-one embodies these advantages, with calculated parameters (density: 1.523 g/cm³, pKa: 10.94) [2] supporting membrane permeability and bioavailability—critical for intracellular targets. Its moderate lipophilicity (LogP ~2.5) aligns with Lipinski’s rules, minimizing attrition in preclinical development [5].
In oncology, this scaffold enables the design of bromodomain-containing protein (BCP) inhibitors. The quinolin-2-one’s planar conformation mimics acetylated lysine, allowing competitive binding to BRD4’s KAc recognition site—a mechanism exploited in anticancer agents like CPI-0610 [8]. Similarly, the bromine atom facilitates covalent or allosteric interactions with cysteine residues in kinases, enhancing selectivity [5] [10].
Table 3: Target Applications and Derived Pharmacophores
Therapeutic Area | Target Protein | Derivative Modifications | |
---|---|---|---|
Oncology | BRD4 Bromodomain | C7-aryl via Suzuki coupling | [8] |
Infectious Diseases | DNA gyrase/Topoisomerase IV | C3-carboxylic acid bioisosteres | [10] |
Inflammation | NF-κB signaling mediators | N1-alkylated prodrugs | [8] |
The electron-deficient bromine at C7 directs electrophilic aromatic substitutions to C5/C8, while the lactam NH provides hydrogen-bond donor capacity crucial for target engagement [1] [10]. These features underpin its use in generating:
As small-molecule drug discovery evolves toward complex targets (e.g., protein-protein interactions), this scaffold’s synthetic versatility—coupled with its rigid yet modifiable core—ensures continued relevance for addressing unmet medical needs [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1